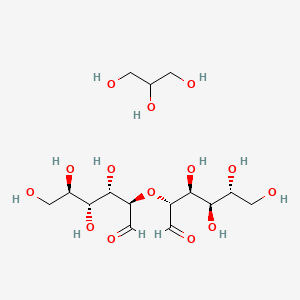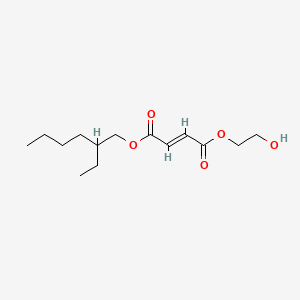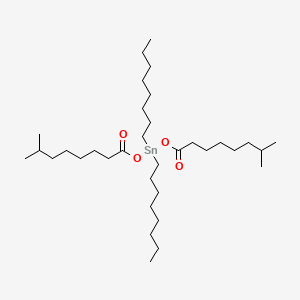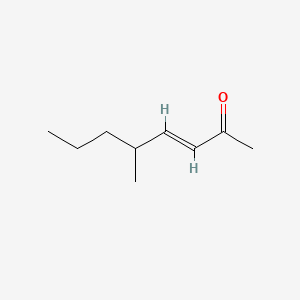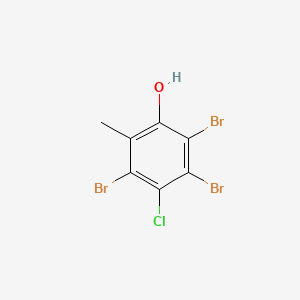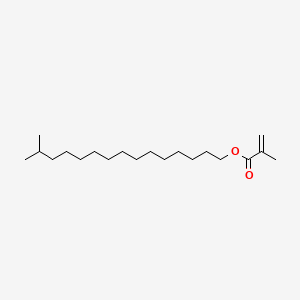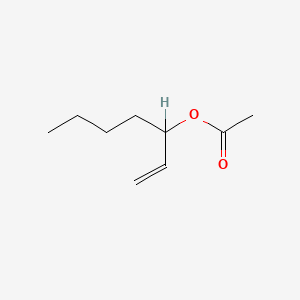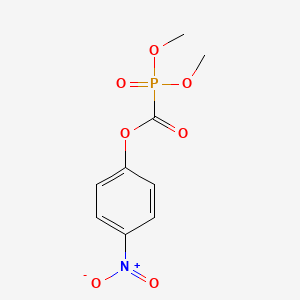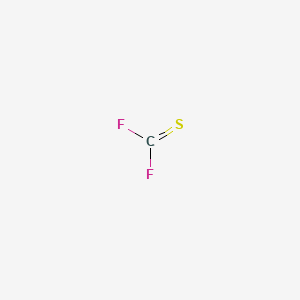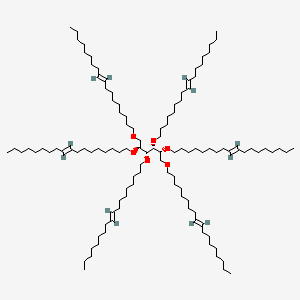
1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol is a complex organic compound with the molecular formula C114H218O6 It is characterized by the presence of multiple octadec-9-en-1-yl groups attached to a D-glucitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol typically involves the esterification of D-glucitol with octadec-9-en-1-yl groups. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the successful attachment of the octadec-9-en-1-yl groups to the D-glucitol backbone .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors. The industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The octadec-9-en-1-yl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-mannitol
- 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-sorbitol
- 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-galactitol
Uniqueness
1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol is unique due to its specific structural arrangement and the presence of multiple octadec-9-en-1-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
97337-88-7 |
|---|---|
Molecular Formula |
C114H218O6 |
Molecular Weight |
1684.9 g/mol |
IUPAC Name |
(E)-1-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[(E)-octadec-9-enoxy]hexoxy]octadec-9-ene |
InChI |
InChI=1S/C114H218O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-103-115-109-111(117-105-99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)113(119-107-101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)114(120-108-102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)112(118-106-100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)110-116-104-98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2/h49-60,111-114H,7-48,61-110H2,1-6H3/b55-49+,56-50+,57-51+,58-52+,59-53+,60-54+/t111-,112+,113-,114-/m1/s1 |
InChI Key |
IJHGPLLMPZZQLH-NUDMUACSSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)[C@@H](OCCCCCCCC/C=C/CCCCCCCC)[C@H](OCCCCCCCC/C=C/CCCCCCCC)[C@@H](OCCCCCCCC/C=C/CCCCCCCC)COCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C(C(C(COCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


